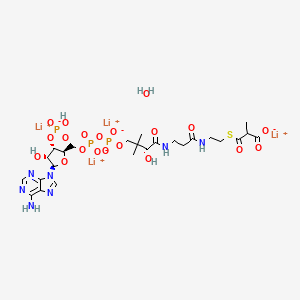

Methylmalonyl coenzyme A tetralithium salt hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylmalonyl coenzyme A tetralithium salt hydrate is a useful research compound. Its molecular formula is C25H40LiN7O19P3S and its molecular weight is 874.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Methylmalonyl coenzyme A (CoA) mutase, a coenzyme B12-dependent enzyme, uses methylmalonyl coenzyme A as a substrate. This enzyme catalyzes the rearrangement of its substrate, succinyl-CoA, to methylmalonyl-CoA. The crystal structure of methylmalonyl-CoA mutase has been elucidated, revealing insights into how the enzyme weakens the metal-carbon bond of the cofactor to facilitate radical formation (Mancia et al., 1996).

Another study on methylmalonyl isomerase, which catalyzes the interconversion of methylmalonyl CoA and succinyl CoA, provides insights into the enzyme's properties and its requirement for cobamide coenzymes for catalytic activity (Kellermeyer et al., 1964).

Research on MatB, a methylmalonyl-CoA synthetase from Rhodopseudomonas palustris, demonstrates its role in polyketide biosynthesis. It uses methylmalonyl-CoA, among other extender units, to synthesize compounds with various pharmacological properties (Crosby et al., 2012).

The thermodynamic and kinetic characterization of Co-C bond homolysis catalyzed by coenzyme B12-dependent methylmalonyl-CoA mutase highlights the enzyme's efficiency in facilitating the rearrangement of methylmalonyl-CoA to succinyl-CoA (Chowdhury & Banerjee, 2000).

Human liver methylmalonyl coenzyme A mutase, which also uses methylmalonyl-CoA, has been purified and its properties investigated. This study adds to the understanding of the enzyme's molecular structure and function (Fenton et al., 1982).

An investigation into the role of cobalt-carbon bond homolysis in methylmalonyl-CoA mutase found that this process is coupled to hydrogen atom abstraction from the substrate. This finding is crucial for understanding the enzyme's catalytic mechanism (Padmakumar et al., 1997).

作用機序

Target of Action

The primary target of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate (MM-CoA) is the enzyme Methylmalonyl Coenzyme A Mutase (MCM) . This enzyme is a 5’-deoxyadenosylcobalamin-linked mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-coenzyme A to succinyl-coenzyme A .

Mode of Action

MM-CoA interacts with its target, MCM, to facilitate the conversion of L-methylmalonyl-coenzyme A to succinyl-coenzyme A . This interaction and the resulting changes play a crucial role in the metabolism of certain amino acids and fatty acids .

Biochemical Pathways

MM-CoA is involved in the metabolism of odd-chain fatty acids, cholesterol, and several amino acids including valine, isoleucine, methionine, and threonine . It is produced by the activity of the enzyme propionyl-CoA carboxylase (PCC) . The product of the reaction catalyzed by MCM, succinyl-CoA, is an important intermediate in the citric acid cycle, a key metabolic pathway for energy production.

Result of Action

The action of MM-CoA results in the production of succinyl-CoA, an important intermediate in the citric acid cycle . This contributes to the energy production in cells. Anomalies in this process, such as low MCM activity or altered metabolism of vitamin B12, can lead to the inherited metabolic disease methylmalonic acidemia (MMA) .

生化学分析

Biochemical Properties

Methylmalonyl coenzyme A tetralithium salt hydrate acts as a substrate for several enzymes, including methylmalonyl coenzyme A mutase, methylmalonyl coenzyme A decarboxylase, and methylmalonyl coenzyme A hydrolase . These enzymes facilitate the conversion of methylmalonyl coenzyme A to succinyl coenzyme A, a critical step in the tricarboxylic acid cycle. The interaction between this compound and these enzymes is essential for maintaining metabolic homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in the catabolism of odd-chain fatty acids and certain amino acids, thereby impacting cellular energy production and metabolic flux . Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and cofactors. The conversion of methylmalonyl coenzyme A to succinyl coenzyme A is catalyzed by methylmalonyl coenzyme A mutase, with vitamin B12 serving as a cofactor . This reaction is crucial for the proper functioning of the tricarboxylic acid cycle and energy production in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Over time, the degradation of this compound can lead to a decrease in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports normal metabolic functions, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of odd-chain fatty acids, cholesterol, and amino acids such as valine, isoleucine, methionine, and threonine . The compound is produced by the activity of propionyl coenzyme A carboxylase and is subsequently converted to succinyl coenzyme A by methylmalonyl coenzyme A mutase . This conversion is vital for the entry of carbon units into the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in cellular compartments where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it participates in metabolic reactions. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Methylmalonyl coenzyme A tetralithium salt hydrate involves the condensation of Methylmalonyl chloride with coenzyme A followed by the addition of lithium hydroxide to form the tetralithium salt. The final step involves the addition of water to form the hydrate.", "Starting Materials": [ "Methylmalonyl chloride", "Coenzyme A", "Lithium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of Methylmalonyl chloride with Coenzyme A in the presence of a base to form Methylmalonyl coenzyme A.", "Step 2: Addition of Lithium hydroxide to Methylmalonyl coenzyme A to form Methylmalonyl coenzyme A tetralithium salt.", "Step 3: Addition of Water to Methylmalonyl coenzyme A tetralithium salt to form Methylmalonyl coenzyme A tetralithium salt hydrate." ] } | |

CAS番号 |

104809-02-1 |

分子式 |

C25H40LiN7O19P3S |

分子量 |

874.6 g/mol |

IUPAC名 |

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1 |

InChIキー |

UOQZLHKKSUHTJD-RPJGYGBISA-N |

異性体SMILES |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |

正規SMILES |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)